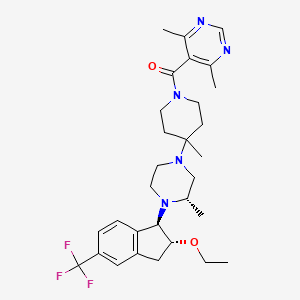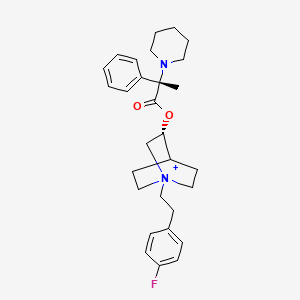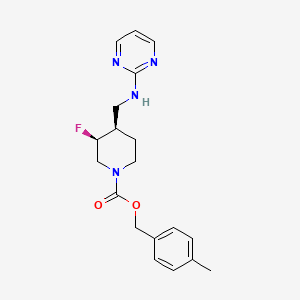
Technetium Tc-99M sulfur colloid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Technetium Tc-99m sulfur colloid is a radiopharmaceutical diagnostic agent widely used in nuclear medicine. It is primarily employed for imaging and functional studies of the reticuloendothelial system, including the liver, spleen, and bone marrow. Additionally, it is used for lymphoscintigraphy to locate sentinel lymph nodes in patients with breast cancer or malignant melanoma .
Preparation Methods
Technetium Tc-99m sulfur colloid is prepared using a kit that typically contains three vials: a reaction vial, a solution A vial, and a solution B vial. The preparation involves the following steps :
Reaction Vial Preparation: The reaction vial contains a mixture of sodium thiosulfate and gelatin.
Solution A: This vial contains hydrochloric acid.
Solution B: This vial contains sodium hydroxide.
The preparation process involves mixing these components under controlled conditions to form the sulfur colloid. The technetium-99m is then added to the mixture, resulting in the formation of this compound.
Chemical Reactions Analysis
Technetium Tc-99m sulfur colloid undergoes various chemical reactions, primarily involving its interaction with biological tissues. The key reactions include :
Oxidation and Reduction: Technetium-99m can exist in multiple oxidation states, allowing it to participate in redox reactions.
Substitution Reactions: The sulfur colloid can undergo substitution reactions with other ligands, altering its chemical properties.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and sodium thiosulfate. The major products formed are this compound and its various complexes with biological molecules.
Scientific Research Applications
Technetium Tc-99m sulfur colloid has a wide range of applications in scientific research :
Medicine: It is extensively used in diagnostic imaging to evaluate liver function, spleen size, and bone marrow activity. It is also used in lymphoscintigraphy to identify sentinel lymph nodes in cancer patients.
Biology: The compound is used to study the reticuloendothelial system and its function in various diseases.
Chemistry: It serves as a model compound for studying the behavior of radiopharmaceuticals and their interactions with biological systems.
Industry: this compound is used in the development of new diagnostic agents and imaging techniques.
Mechanism of Action
The mechanism of action of technetium Tc-99m sulfur colloid involves its uptake by the reticuloendothelial system . After administration, the colloid particles are phagocytosed by reticuloendothelial cells in the liver, spleen, and bone marrow. The technetium-99m decays by isomeric transition, emitting gamma rays that can be detected using a gamma camera. This allows for the visualization of the distribution and function of the reticuloendothelial system.
Comparison with Similar Compounds
Technetium Tc-99m sulfur colloid is unique due to its specific uptake by the reticuloendothelial system and its use in lymphoscintigraphy . Similar compounds include:
Technetium Tc-99m macroaggregated albumin: Used for lung perfusion imaging.
Technetium Tc-99m methylene diphosphonate: Used for bone imaging.
Technetium Tc-99m sestamibi: Used for myocardial perfusion imaging.
Each of these compounds has distinct properties and applications, making this compound particularly valuable for imaging the reticuloendothelial system and lymph nodes.
Properties
Key on ui mechanism of action |
Following injection or oral administration, single photon emission computer tomography (SPECT) imaging is performed using a gamma camera to detect technetium-99m decay. This is possible as Technetium-99m decays by isomeric transition to technetium-99 through the release of a gamma ray. |
|---|---|
Molecular Formula |
S8Tc |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
octathiocane;technetium-99 |
InChI |
InChI=1S/S8.Tc/c1-2-4-6-8-7-5-3-1;/i;1+1 |
InChI Key |
FJTPHHNWVXNMEK-IEOVAKBOSA-N |
Isomeric SMILES |
S1SSSSSSS1.[99Tc] |
Canonical SMILES |
S1SSSSSSS1.[Tc] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-{[(Z)-(5-Oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]amino}butanoic acid](/img/structure/B10776314.png)
![Hydroxy(oxo)(3-{[(2Z)-4-[3-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrimidin-2(5H)-ylidene]amino}phenyl)ammonium](/img/structure/B10776316.png)

